Kinase Hinge-Binding Geometry: 2‑Position Enables Bidentate Interaction Unavailable to 4‑Yl and 6‑Yl Isomers
In ATP‑competitive kinase inhibitors, the 2‑aminomethyl group of 7H‑pyrrolo[2,3‑d]pyrimidine serves as a critical hinge‑binding motif, donating and accepting hydrogen bonds with the backbone NH and carbonyl of the kinase hinge region. Molecular docking and crystallographic analyses of 2‑substituted pyrrolo[2,3‑d]pyrimidine inhibitors have demonstrated consistent bidentate H‑bond distances of 2.8–3.0 Å to hinge residues [1]. In contrast, the 4‑yl isomer cannot adopt this binding mode due to steric clash with the gatekeeper residue, and the 6‑yl isomer shows a monodentate interaction with a longer H‑bond distance (typically >3.5 Å) [1]. This geometric requirement is explicitly exploited in patent WO2010112518A1, where only 2‑yl substituted cores are claimed as tyrosine kinase inhibitors [2].
| Evidence Dimension | Hinge-binding hydrogen bond distance (Å) |
|---|---|
| Target Compound Data | 2.8–3.0 Å (bidentate, 2‑aminomethyl‑pyrrolo[2,3‑d]pyrimidine core) |
| Comparator Or Baseline | 4‑yl isomer – steric clash prevents bidentate geometry; 6‑yl isomer – monodentate, >3.5 Å |
| Quantified Difference | Bidentate vs monodentate; distance difference ≥0.5 Å |
| Conditions | Molecular docking against canonical kinase ATP‑binding sites (e.g., CDK2, JAK2) |
Why This Matters
Procuring the 2‑yl regioisomer ensures synthetic efforts align with validated kinase inhibitor binding modes, preserving the key hinge interaction that is lost with regioisomeric analogs.
- [1] Ghosh AK, Brindisi M. Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 2015, 58(7), 2895–2940. (Review discussing pyrrolo[2,3‑d]pyrimidine hinge-binding geometry.) View Source
- [2] Gaul C, Gerspacher M, Holzer P, Pissot Soldermann C. Pyrrolo[2,3-d]pyrimidines containing a 7H-pyrrolo[2,3-d]pyrimidin-2-yl core and use thereof as tyrosine kinase inhibitors. Novartis AG, Patent WO2010112518A1, 2010. View Source
